molecular formula C19H12BrClN2O3S B3533661 5-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid

5-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid

Cat. No. B3533661
M. Wt: 463.7 g/mol
InChI Key: ANYYKQKQBSELPQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a bromo-naphthoyl group, an amino group, a carbonothioyl group, and a chloro-benzoic acid group . These groups suggest that the compound may have interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups . The bromo-naphthoyl and chloro-benzoic acid groups are aromatic, which could contribute to the stability of the molecule. The amino and carbonothioyl groups could potentially form hydrogen bonds or other interactions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups . For instance, the bromo group in the bromo-naphthoyl moiety could potentially undergo nucleophilic substitution reactions . The amino group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of polar groups like the amino and carboxylic acid groups could increase its solubility in polar solvents .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions . Without specific information on this compound, it’s difficult to provide detailed safety and hazard information.

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry . Potential future directions could include exploring its synthesis, studying its reactivity, and investigating its potential applications, for example in medicinal chemistry or materials science.

properties

IUPAC Name

5-[(5-bromonaphthalene-1-carbonyl)carbamothioylamino]-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrClN2O3S/c20-15-6-2-3-11-12(15)4-1-5-13(11)17(24)23-19(27)22-10-7-8-16(21)14(9-10)18(25)26/h1-9H,(H,25,26)(H2,22,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYYKQKQBSELPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC(=S)NC3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid
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5-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid
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5-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid
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5-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid
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5-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid
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5-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid

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